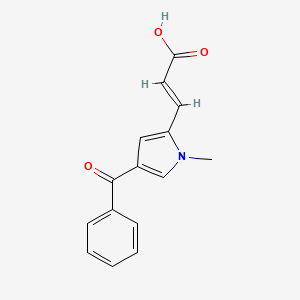

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.28 g/mol . This compound is characterized by the presence of a benzoyl group attached to a pyrrole ring, which is further connected to an acrylic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of a benzoyl-substituted pyrrole with an acrylic acid derivative. One common method includes the reaction of 4-benzoyl-1-methylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of benzoyl derivatives or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including condensation and coupling reactions. The unique structure of the pyrrole ring combined with the benzoyl group allows for diverse functionalization, making it a valuable intermediate in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research has indicated that 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid exhibits antimicrobial activity. Studies have assessed its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in combating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the compound with specific molecular targets related to cancer pathways is an area of ongoing research.

Medicinal Chemistry

Drug Development

In the realm of drug development, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for further investigation in the development of novel pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

Industrial Applications

Material Science

The compound is being evaluated for its role in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics such as durability and resistance to environmental factors.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Mechanism Investigation

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and disruption of cell cycle progression. These findings support further exploration into its use as a chemotherapeutic agent.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecules |

| Biology | Antimicrobial activity | Significant inhibition against bacterial strains |

| Medicine | Drug development | Potential therapeutic applications in cancer treatment |

| Industry | Material science | Enhances properties of polymers and coatings |

Mecanismo De Acción

The mechanism of action of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Benzoyl-1H-pyrrol-2-yl)acrylic acid: Lacks the methyl group on the pyrrole ring.

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)propanoic acid: Contains a propanoic acid moiety instead of acrylic acid.

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)butanoic acid: Contains a butanoic acid moiety instead of acrylic acid.

Uniqueness

3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid is unique due to the presence of both a benzoyl group and an acrylic acid moiety, which confer distinct chemical and biological properties.

Actividad Biológica

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid, a compound featuring a pyrrole ring and a benzoyl substituent, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Chemical Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

CAS Number: 51485-76-8

IUPAC Name: 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid

The structure consists of a pyrrole moiety substituted with a benzoyl group and an acrylic acid component, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities through competitive inhibition or allosteric modulation, affecting metabolic pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrole could inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression. This inhibition leads to increased acetylation of histones, promoting tumor suppressor gene expression and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It can bind to specific active sites on enzymes, inhibiting their function. For instance, it has shown promise in studies targeting various metabolic enzymes involved in drug metabolism and detoxification processes .

Case Studies

- Histone Deacetylase Inhibition:

- Antimicrobial Properties:

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMSWHXFUXDFN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.